N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group is attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in molecular docking studies to understand its binding affinity and mode of action with different biological receptors.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in anticancer studies, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but has a different core structure involving a thiazole ring.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a chlorofluorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential for diverse applications in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C17H12ClFN2O2 |
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Molecular Weight |
330.7 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-10-13(19)7-6-12(14)11-21(16-5-1-2-8-20-16)17(22)15-4-3-9-23-15/h1-10H,11H2 |
InChI Key |
CDKYAVQVJSPLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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